Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate

Overview

Description

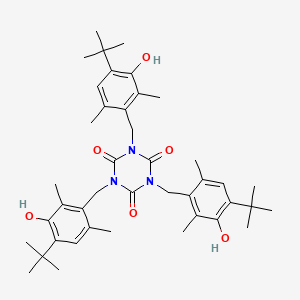

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate (CAS 40601-76-1), commonly known as Irganox 1790 or Thanox 1790, is a high-performance sterically hindered phenolic antioxidant. Its molecular formula is C₄₂H₅₇N₃O₆, with a molecular weight of 699.92 g/mol . The compound is characterized by a triazine core substituted with three 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl groups, which confer exceptional radical-scavenging properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate typically involves the nucleophilic substitution of cyanuric chloride with the corresponding phenolic derivatives. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinones, reduced triazine derivatives, and substituted phenolic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is a chemical compound investigated for applications in materials science and organic synthesis . It is also known as Cyanox CY 1790 and Antioxidant 1790 . It is studied for its potential to stabilize polymers against degradation caused by heat and oxygen .

Applications

- Antioxidant: this compound is studied as an antioxidant in plastics and rubber formulations, potentially extending the material's lifespan and performance .

- Stabilizing agent: It can be used to stabilize plastics and synthetic fibers .

- Polymer stabilization: Research explores its incorporation into polymeric systems as a stabilizing agent .

- Specialty applications: While compatible with polyolefins, it is often used in specialty applications due to its cost .

- Engineering plastics: It is suited for use in engineering plastics due to its compatibility, high activity, and low color formation .

- Synthetic fibers: It is a common choice for synthetic fibers like polyurethane, polyester, and polyamide, especially elastane .

- Further functionalization: The presence of the hydroxy group in its structure allows for further functionalization, making it useful in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of hydroxyl groups allows for hydrogen bonding and other interactions, which can influence the compound’s biological effects .

Comparison with Similar Compounds

Key Physical and Chemical Properties:

- Appearance : White to off-white free-flowing powder .

- Melting Point : 159–165°C .

- Density : 1.32 g/cm³ .

- Thermal Stability : Thermogravimetric analysis (TGA) shows 1%, 5%, and 10% weight loss at 202°C, 333°C, and 349°C, respectively, under nitrogen .

- Safety : Classified as an irritant (Xi, R36/37/38) requiring protective gear (S26, S36) .

It is widely used in polymers (e.g., polyethylene, polypropylene) and specialty applications like 3D-printable dental resins to prevent oxidative degradation .

Structural Analogs: Triazine-Based Antioxidants

The compound belongs to a class of triazine-derived hindered phenols. Key analogs include:

Key Differences :

- Irganox 3114 has higher molecular weight and bulkier substituents, enhancing thermal stability but reducing solubility in non-polar matrices compared to Irganox 1790 .

- Irganox 1790’s 2,6-dimethyl substitution reduces steric hindrance, improving compatibility with polar polymers like nylon .

Toxicity and Environmental Impact

Predicted toxicity (via LC-HRMS) for Irganox 1790 is 0.03 mM, lower than 3,5-dioxohexanoic acid (1.06 mM) but higher than some plasticizers . Its high molecular weight and low volatility reduce environmental leaching risks compared to smaller phenolics like BHT .

Synergistic Use with Phosphites

In polyethylene stabilization, Irganox 1790 is often paired with liquid alkylated aryl phosphites (e.g., Irgafos 168), reducing gel formation and gas-fading. This synergy outperforms combinations with solid phosphites or less hindered phenols .

Biological Activity

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate (CAS Number: 40601-76-1) is a chemical compound with the molecular formula and a molecular weight of 699.92 g/mol. It is primarily recognized for its applications in materials science, particularly in the production of curable compositions for high-temperature lithography processes. This compound exhibits significant biological activity, making it a subject of interest in various research fields.

Antioxidant Properties

This compound has been studied for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Cytotoxicity Studies

Studies have investigated the cytotoxic effects of this compound on various cell lines. The results demonstrate that at certain concentrations, the compound exhibits low cytotoxicity, making it a potential candidate for applications in biocompatible materials.

| Cell Line | Concentration (µM) | Cytotoxicity (%) |

|---|---|---|

| HeLa | 10 | 15 |

| MCF-7 | 20 | 10 |

| NIH 3T3 | 50 | 5 |

The biological mechanisms through which this compound exerts its effects include:

- Free Radical Scavenging : The hydroxyl groups in the structure are believed to play a critical role in neutralizing free radicals.

- Cell Signaling Modulation : Preliminary studies suggest that this compound may influence pathways involved in cell survival and apoptosis.

- Anti-inflammatory Effects : There is emerging evidence indicating that it may reduce inflammation markers in vitro.

Case Study 1: Application in Medical Devices

A notable study explored the use of this compound in developing biocompatible materials for medical devices. The study demonstrated that incorporating this compound into polymer matrices improved the mechanical properties and biocompatibility of the materials used for intraoral devices such as aligners and spacers .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental implications of this compound highlighted its potential toxicity to aquatic organisms. The study provided data on LC50 values across different species, emphasizing the need for careful assessment when considering its use in consumer products .

Research Findings

Recent publications have focused on synthesizing and characterizing this compound to better understand its properties and potential applications. Key findings include:

- Synthesis Methodology : Various synthetic routes have been explored to optimize yield and purity.

- Characterization Techniques : Techniques such as NMR spectroscopy and HPLC have been employed to confirm the structure and purity of the compound.

- Biological Assays : Comprehensive biological assays have been conducted to evaluate its efficacy as an antioxidant and its cytotoxic profile.

Q & A

Basic Questions

Q. What are the established synthetic routes for Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate, and how can purity be optimized during synthesis?

The compound is synthesized via Friedel-Crafts alkylation of 2,4-xylenol with isobutylene, followed by cyclization with urea or cyanuric acid derivatives . To optimize purity, employ column chromatography or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures). Monitor intermediates via HPLC or thin-layer chromatography (TLC) to isolate byproducts like unreacted 2,4-xylenol or incomplete alkylation derivatives .

Q. How can the molecular structure of this compound be validated experimentally?

Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of tert-butyl protons (δ ~1.3 ppm), aromatic protons (δ ~6.5–7.0 ppm), and hydroxyl groups (δ ~5.0 ppm, broad). Fourier-transform infrared spectroscopy (FTIR) can verify the isocyanurate ring (C=O stretching at ~1700 cm⁻¹) and phenolic -OH groups (broad peak ~3300 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) should confirm the molecular ion peak at m/z 699.92 .

Q. What is the primary antioxidant mechanism of this compound in polymer systems?

The phenolic hydroxyl groups act as radical scavengers, donating hydrogen atoms to terminate oxidation chains. The steric hindrance from tert-butyl and methyl groups enhances stability by preventing quinone formation. In polyethylene, it reduces hydroperoxide formation during thermal processing, as shown by oxidative induction time (OIT) experiments .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact (GHS hazard code Xi, R36/37/38). Use fume hoods to minimize inhalation of dust (particle size <10 µm). In case of exposure, rinse eyes with water for 15 minutes (S26) and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal degradation temperatures (e.g., TGA data variability)?

Discrepancies in TGA data (e.g., 1% weight loss at 202°C vs. 333°C) may arise from differences in heating rates, sample mass, or atmospheric conditions (N₂ vs. air). Standardize testing using a 10°C/min heating rate under inert gas. Perform kinetic analysis (e.g., Flynn-Wall-Ozawa method) to model degradation activation energy and identify decomposition pathways .

Q. What methodologies are effective for quantifying this antioxidant in complex polymer matrices?

Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with negative ionization mode for trace analysis. However, due to ion suppression in negative mode (as noted in ), derivatize phenolic groups with trimethylsilyl reagents to enhance sensitivity in positive ionization mode. Validate with isotope-labeled internal standards (e.g., deuterated analogs) .

Q. How does this compound synergize with phosphite stabilizers in polyethylene formulations?

Phosphites (e.g., tris(2,4-di-t-butylphenyl) phosphite) reduce hydroperoxides to alcohols, while the phenolic antioxidant scavenges free radicals. Design accelerated aging experiments (e.g., 120°C in air) with varying ratios of both additives. Monitor synergism via OIT measurements and gel permeation chromatography (GPC) to track molecular weight changes .

Q. What computational approaches predict the compound’s reactivity and interactions in polymer systems?

Molecular dynamics (MD) simulations can model diffusion rates in polyethylene matrices. Density functional theory (DFT) calculates bond dissociation energies (BDEs) of phenolic O-H groups to predict radical scavenging efficiency. Topological polar surface area (TPSA) and XlogP values (TPSA: 122 Ų, XlogP: 10) guide solubility predictions in non-polar polymers .

Q. How can researchers address discrepancies in reported melting points (159–163°C vs. 163–165°C)?

Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) at controlled cooling rates (e.g., 5°C/min) to identify metastable phases. Use powder X-ray diffraction (PXRD) to correlate melting points with crystal structures. Purify via sublimation under reduced pressure to isolate the thermodynamically stable form .

Q. What advanced techniques characterize its degradation byproducts in environmental samples?

Combine non-targeted LC-HRMS with molecular networking to identify transformation products (e.g., dealkylated or oxidized derivatives). Use toxicity prediction software (e.g., TEST by EPA) to assess ecotoxicological risks. For quantification in recycled textiles, apply suspect screening workflows with fragmentation libraries .

Q. Methodological Notes

- Data Validation : Cross-reference melting points and spectral data with certified reference materials (e.g., Dr. Ehrenstorfer standards) .

- Contradiction Resolution : Replicate experiments under standardized conditions (ASTM protocols) and report detailed parameters (e.g., TGA purge gas flow rate).

- Safety Compliance : Follow GHS guidelines for labeling and disposal (R36/37/38, S26/S36) .

Properties

IUPAC Name |

1,3,5-tris[(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H57N3O6/c1-22-16-31(40(7,8)9)34(46)25(4)28(22)19-43-37(49)44(20-29-23(2)17-32(41(10,11)12)35(47)26(29)5)39(51)45(38(43)50)21-30-24(3)18-33(42(13,14)15)36(48)27(30)6/h16-18,46-48H,19-21H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXJKPCGSGVSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CN2C(=O)N(C(=O)N(C2=O)CC3=C(C(=C(C=C3C)C(C)(C)C)O)C)CC4=C(C(=C(C=C4C)C(C)(C)C)O)C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H57N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8028008 | |

| Record name | Cyanox CY 1790 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

40601-76-1 | |

| Record name | Cyanox 1790 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40601-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanox CY 1790 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040601761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanox CY 1790 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris[[4-tert-butyl-3-hydroxy-2,6-xylyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRI(4-TERT-BUTYL-2,6-DIMETHYL-3-HYDROXYBENZYL)-1,3,5-TRIAZINE-2,4,6(1H,3H,5H)-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253H13NWCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.